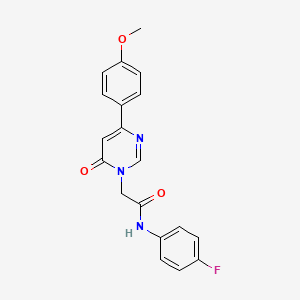

N-(4-fluorophenyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

CAS No.: 1058373-42-4

Cat. No.: VC8439017

Molecular Formula: C19H16FN3O3

Molecular Weight: 353.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1058373-42-4 |

|---|---|

| Molecular Formula | C19H16FN3O3 |

| Molecular Weight | 353.3 g/mol |

| IUPAC Name | N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]acetamide |

| Standard InChI | InChI=1S/C19H16FN3O3/c1-26-16-8-2-13(3-9-16)17-10-19(25)23(12-21-17)11-18(24)22-15-6-4-14(20)5-7-15/h2-10,12H,11H2,1H3,(H,22,24) |

| Standard InChI Key | HPKWZYJHQDLUMV-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)F |

| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(4-fluorophenyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide, reflects its intricate structure:

-

A pyrimidinone ring (6-oxopyrimidin-1(6H)-yl) serves as the central scaffold, substituted at position 4 with a 4-methoxyphenyl group.

-

An acetamide linker bridges the pyrimidinone’s nitrogen at position 1 to a 4-fluorophenyl group.

The molecular formula is C₁₉H₁₆FN₃O₃, yielding a molecular weight of 353.35 g/mol. Key functional groups include:

-

Methoxy group (-OCH₃): Enhances lipophilicity and influences electronic effects on the aromatic ring.

-

Fluorine atom (-F): Improves metabolic stability and binding affinity through electronegativity and steric effects.

-

Pyrimidinone core: Provides a planar structure conducive to π-π stacking interactions with biological targets .

Spectroscopic Characterization

While experimental data for this specific compound are unavailable, analogous pyrimidinone derivatives exhibit characteristic spectral features:

-

IR Spectroscopy: Strong absorption bands near 1675–1710 cm⁻¹ (C=O stretching of pyrimidinone and acetamide) .

-

¹H-NMR: Signals for methoxy protons (~δ 3.8 ppm), fluorophenyl aromatic protons (~δ 7.2–7.4 ppm), and pyrimidinone NH (~δ 8.0 ppm) .

-

Mass Spectrometry: Molecular ion peak at m/z 353.35 (M⁺) and fragments corresponding to the loss of CO (pyrimidinone) and CH₃O (methoxy group).

Table 1: Physicochemical Properties of N-(4-Fluorophenyl)-2-(4-(4-Methoxyphenyl)-6-Oxopyrimidin-1(6H)-Yl)Acetamide

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₉H₁₆FN₃O₃ |

| Molecular Weight | 353.35 g/mol |

| IUPAC Name | N-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]acetamide |

| Solubility | Likely low in water; moderate in DMSO or DMF |

| Melting Point | Estimated 150–160°C (based on analogs) |

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(4-fluorophenyl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide likely follows a multi-step approach, as seen in related pyrimidinone derivatives :

Step 1: Formation of the Pyrimidinone Core

A chalcone derivative (e.g., 4-methoxychalcone) reacts with urea or guanidine hydrochloride under basic conditions (e.g., NaOH/ethanol) to form the 4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl scaffold .

Step 3: Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized using HPLC, NMR, and mass spectrometry.

Yield and Challenges

-

Challenges:

-

Regioselectivity in pyrimidinone formation.

-

Steric hindrance during amidation due to the fluorophenyl group.

-

Biological Activity and Mechanisms

Hypothesized Pharmacological Effects

While direct studies on this compound are absent, structurally related pyrimidinones exhibit:

-

Antimicrobial Activity: Disruption of bacterial DNA gyrase or fungal ergosterol synthesis.

-

Anticancer Potential: Inhibition of kinases (e.g., EGFR) or induction of apoptosis via ROS generation .

-

Anti-Inflammatory Action: Suppression of COX-2 or NF-κB pathways.

Structure-Activity Relationships (SAR)

-

4-Methoxyphenyl Group: Enhances lipid solubility and target binding through hydrophobic interactions.

-

Fluorophenyl Moiety: Increases metabolic stability and bioavailability.

-

Pyrimidinone Core: Critical for hydrogen bonding with enzymatic active sites .

Table 2: Comparative Bioactivity of Pyrimidinone Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume